molecular formula C24H34O8 B1603326 (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid CAS No. 131749-24-1

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid

Cat. No.: B1603326
CAS No.: 131749-24-1
M. Wt: 450.5 g/mol
InChI Key: ISBYSZZUCBXGIH-BWMLPLRISA-N
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Description

(17β)-3-Oxoestr-4-en-17-yl β-D-glucopyranosiduronic acid is a steroid glucuronide derived from an estrogen backbone (estra-4-en-3-one) conjugated with β-D-glucuronic acid at the 17β-hydroxy position. Glucuronidation is a critical phase II metabolic pathway that enhances water solubility for excretion. This compound is structurally characterized by:

  • Steroid nucleus: Estrane (18-carbon estrogen skeleton) with a 3-keto group and a double bond at position 3.
  • Conjugation: β-D-glucuronic acid linked via a glycosidic bond at the 17β-hydroxy group.
  • Molecular formula: Likely C25H34O8 (inferred from structurally similar compounds; see Table 1).

Its synthesis typically involves glycosylation of the steroidal aglycone using methods like glycosylimidate chemistry .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O8/c1-24-9-8-14-13-5-3-12(25)10-11(13)2-4-15(14)16(24)6-7-17(24)31-23-20(28)18(26)19(27)21(32-23)22(29)30/h10,13-21,23,26-28H,2-9H2,1H3,(H,29,30)/t13-,14+,15+,16-,17-,18-,19-,20+,21-,23+,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBYSZZUCBXGIH-BWMLPLRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609023
Record name (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131749-24-1
Record name (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid typically involves the enzymatic conjugation of 17beta-estradiol with beta-D-glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions generally include:

    Substrate: 17beta-estradiol

    Co-substrate: UDP-glucuronic acid

    Enzyme: UDP-glucuronosyltransferase

    Buffer: Tris-HCl, pH 7.5

    Temperature: 37°C

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving microbial or mammalian cell cultures engineered to express high levels of UGT enzymes. The process involves:

    Fermentation: Culturing cells in bioreactors under controlled conditions.

    Extraction: Harvesting and lysing cells to release the enzyme.

    Purification: Isolating the enzyme and substrates.

    Reaction: Conducting the enzymatic reaction in large-scale reactors.

    Purification: Purifying the final product using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of the ketone group.

    Hydrolysis: Cleavage of the glycosidic bond to release 17beta-estradiol and beta-D-glucuronic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or enzymatic hydrolysis using beta-glucuronidase.

Major Products

    Oxidation: Formation of 17beta-estradiol derivatives with additional oxygen functionalities.

    Reduction: Formation of 17beta-estradiol alcohol derivatives.

    Hydrolysis: Release of free 17beta-estradiol and beta-D-glucuronic acid.

Scientific Research Applications

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

    Biology: Investigated for its role in estrogen metabolism and its impact on hormone regulation.

    Medicine: Explored for its potential in drug development, particularly in designing prodrugs that undergo glucuronidation for improved pharmacokinetics.

    Industry: Utilized in the production of estrogen metabolites for research and diagnostic purposes.

Mechanism of Action

The primary mechanism of action of (17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid involves its role as a metabolite in the detoxification and excretion of estrogens. The compound is formed through the action of UDP-glucuronosyltransferase, which transfers a glucuronic acid moiety to 17beta-estradiol. This conjugation increases the solubility of the estrogen, facilitating its excretion via urine.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Estrogen vs. Androgen Glucuronides

The table below compares key structural and physicochemical properties of (17β)-3-Oxoestr-4-en-17-yl β-D-glucopyranosiduronic acid with analogous steroid glucuronides.

Compound Name CAS Number Molecular Formula MW (g/mol) Steroid Backbone Functional Groups Biological Role References
(17β)-3-Oxoestr-4-en-17-yl β-D-glucopyranosiduronic acid Not explicitly provided Likely C25H34O8 ~464 (exact mass: 464.2495 ) Estrane (estrogen) 3-keto, Δ<sup>4</sup> double bond Estrogen metabolite, excretion pathway
17β-Estradiol-3-glucuronide Not provided C24H32O8 448.5 Estrane (estrogen) 3-hydroxy, 17β-hydroxy Major urinary metabolite of estradiol
Androsterone β-D-glucuronide 1852-43-3 C25H38O8 466.56 Androstane (androgen) 3α-hydroxy, 17-keto Testosterone metabolite, clinical marker
Dihydrotestosterone glucuronide 42037-24-1 C25H38O8 466.56 Androstane (androgen) 3-keto, 17β-hydroxy Biomarker for androgen abuse
(17α)-3-Oxoandrosta-1,4-dien-17-yl β-D-glucopyranosiduronic acid 827019-67-0 C25H34O8 462.53 Androstane (androgen) Δ<sup>1,4</sup> diene, 3-keto Synthetic analog for pharmacological studies
Key Observations:

Steroid Backbone Differences :

  • Estrogen derivatives (e.g., the target compound and 17β-estradiol-3-glucuronide) feature an 18-carbon estrane skeleton, whereas androgen derivatives (e.g., androsterone glucuronide) have a 19-carbon androstane backbone.
  • The Δ<sup>4</sup> double bond in the target compound contrasts with the Δ<sup>1,4</sup> diene in the androsta-1,4-dien derivative .

Functional Group Variations :

  • The 3-keto group in the target compound distinguishes it from 17β-estradiol-3-glucuronide (3-hydroxy) and androsterone glucuronide (3α-hydroxy).
  • Androgen glucuronides often retain a 17-keto (e.g., androsterone) or 17β-hydroxy (e.g., dihydrotestosterone) group, affecting receptor binding .

Biological Roles :

  • Estrogen glucuronides are primarily urinary metabolites, while androgen glucuronides serve as biomarkers for steroid abuse or endocrine disorders .

Pharmacological and Clinical Relevance

  • Estrogen Glucuronides : The target compound and 17β-estradiol-3-glucuronide are inactive metabolites, but their plasma levels correlate with hormonal activity .
  • Androgen Glucuronides: Androsterone and dihydrotestosterone glucuronides are critical markers in anti-doping tests and diagnosing hyperandrogenism .

Biological Activity

(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid, a steroid glucuronide, is a biologically active compound derived from the metabolism of steroid hormones. Understanding its biological activity is crucial for elucidating its potential therapeutic applications and physiological roles.

  • Chemical Name : this compound
  • Molecular Formula : C25H36O8
  • Molecular Weight : 460.54 g/mol
  • CAS Number : 4145-59-9

The biological activity of this compound primarily involves its interaction with hormone receptors and its role in metabolic pathways. It is known to act as a glucuronide conjugate, which enhances the solubility and excretion of steroid hormones. This process is essential for regulating hormone levels in the body.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity, influencing various physiological processes such as:

  • Cell Proliferation : It promotes the growth of estrogen-responsive tissues.
  • Gene Regulation : It modulates the expression of genes involved in reproductive functions and cellular growth.

Case Studies and Research Findings

  • Estrogen Receptor Interaction :
    A study demonstrated that this compound binds to estrogen receptors, activating signaling pathways that regulate gene expression related to reproductive health .
  • Metabolic Studies :
    Research focusing on metabolic pathways revealed that this compound undergoes extensive glucuronidation, which plays a critical role in detoxifying and eliminating steroid hormones from the body .
  • Toxicological Assessment :
    Toxicological studies have assessed the safety profile of this compound, indicating low toxicity levels when administered in controlled doses. Its glucuronide form contributes to reduced bioavailability of active steroids, minimizing potential adverse effects .

Data Tables

PropertyValue
Molecular FormulaC25H36O8
Molecular Weight460.54 g/mol
CAS Number4145-59-9
Estrogenic ActivityYes
Toxicity LevelLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid
Reactant of Route 2
(17beta)-3-Oxoestr-4-en-17-yl beta-D-glucopyranosiduronic acid

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